6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate
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Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a benzoate moiety substituted with three methoxy groups.
Preparation Methods
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts to form the desired product.
Chemical Reactions Analysis
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research and potential therapeutic applications .
Comparison with Similar Compounds
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as:
6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: These compounds have similar structural features and are studied for their antimicrobial and anticancer properties.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares the nitropyridine moiety and is investigated for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O8/c1-8-5-10(13(18(21)22)15(19)17-8)26-16(20)9-6-11(23-2)14(25-4)12(7-9)24-3/h5-7H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAQRFPBNPCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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